molecular formula C8H10BrCl2N B6175731 2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride CAS No. 1787272-12-1

2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6175731
CAS No.: 1787272-12-1
M. Wt: 271
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Description

2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C₈H₁₀BrCl₂N It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to Amine: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated phenylethylamine derivatives.

    Substitution: Various substituted phenylethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-2-chlorophenyl)ethanone
  • 1-(4-bromo-2-chlorophenyl)ethanol
  • 1-(4-bromo-2-chlorophenyl)ethanamine

Uniqueness

2-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1787272-12-1

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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